

# Technical Guide: Methyl 2-bromo-4-methoxybenzoate (CAS 17100-65-1)

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## Compound of Interest

Compound Name: *Methyl 2-Bromo-4-methoxybenzoate*

Cat. No.: *B189790*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for **Methyl 2-bromo-4-methoxybenzoate**, a key intermediate in organic synthesis.

## Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **Methyl 2-bromo-4-methoxybenzoate**.

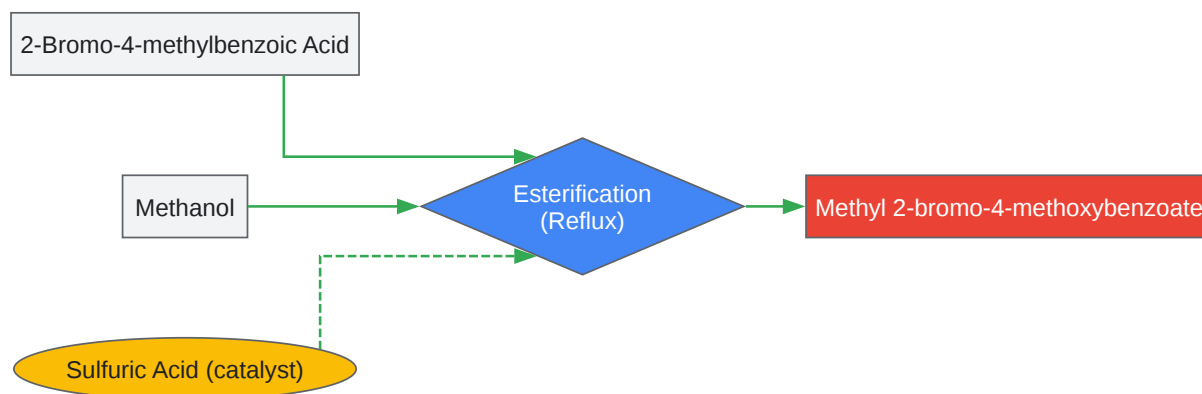
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	[1]
Molecular Weight	245.07 g/mol	
Appearance	Yellow Solid or Liquid	[2]
Melting Point	27.00°C - 29.00°C	
Boiling Point	292.939°C at 760 mmHg	
Density	1.463 g/cm <sup>3</sup>	
Flash Point	130.965°C	
Refractive Index	1.538	
Vapor Pressure	0.002 mmHg at 25°C	

Chemical Identifier	Value	Source
CAS Number	17100-65-1	[1]
InChI	InChI=1S/C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> /c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3	
InChI Key	MGIYCRUAYQQSNL-UHFFFAOYSA-N	[2]
SMILES	COC1=CC=C(C(=C1)Br)C(=O)OC	

## Synthesis of Methyl 2-bromo-4-methoxybenzoate

A common and efficient method for the synthesis of **Methyl 2-bromo-4-methoxybenzoate** is through the esterification of 2-bromo-4-methylbenzoic acid.

## Synthesis Workflow



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Caption: Esterification of 2-bromo-4-methylbenzoic acid to yield the target compound.

## Experimental Protocol: Esterification

Objective: To synthesize **Methyl 2-bromo-4-methoxybenzoate** from 2-bromo-4-methylbenzoic acid and methanol.

Materials:

- 2-bromo-4-methylbenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator

#### Procedure:

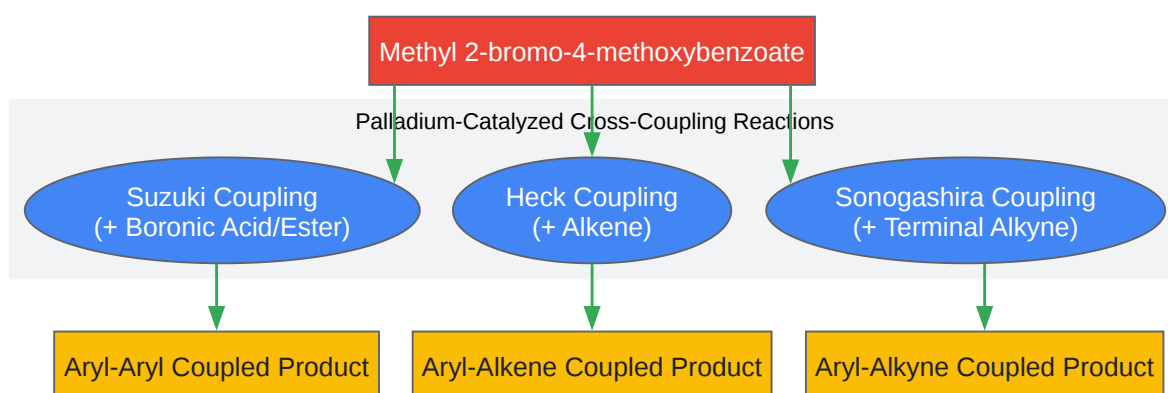
- In a round-bottom flask, dissolve 2-bromo-4-methylbenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
- After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude **Methyl 2-bromo-4-methoxybenzoate**.
- Further purification can be achieved by distillation or column chromatography.<sup>[3]</sup>

## Chemical Reactivity and Applications

**Methyl 2-bromo-4-methoxybenzoate** is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom on the aromatic ring. It can participate in various

palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules.[3]

## Cross-Coupling Reactions Workflow



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Caption: Reactivity of **Methyl 2-bromo-4-methoxybenzoate** in cross-coupling reactions.

These reactions enable the formation of new carbon-carbon bonds, making this compound a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules. [3]

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for the structural elucidation of **Methyl 2-bromo-4-methoxybenzoate**. While specific spectra are dependent on the solvent and instrument parameters, typical proton ( $^1\text{H}$ ) and carbon- $^{13}$  ( $^{13}\text{C}$ ) NMR data provide confirmation of the compound's structure.

## Safety Information

**Methyl 2-bromo-4-methoxybenzoate** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment,

including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a formal risk assessment. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

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